Dcdpc
Overview
Description
4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, commonly known as DCDPC, is a synthetic organic compound. It belongs to the class of dichloro-diphenylamine carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro derivatives, alkyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to act as a calcium channel blocker, which means it inhibits the flow of calcium ions through calcium channels in cell membranes. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
- 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid shares structural similarities with other dichloro-diphenylamine carboxylic acids.
- Compounds like 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, 4-chloro-2-[(4-chlorophenyl)amino]benzoic acid, and 4-chloro-2-[(2-chlorophenyl)amino]benzoic acid have similar chemical properties and reactivity .
Uniqueness:
- The unique combination of chlorine atoms and the amino group in 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid gives it distinct chemical properties, making it a valuable compound for specific applications.
- Its ability to act as a calcium channel blocker sets it apart from other similar compounds, providing unique therapeutic potential .
Properties
IUPAC Name |
4-chloro-2-(3-chloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQYSSLIKJJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170530 | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17870-85-8 | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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